REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:19][C:20](=[O:21])[OH:22].[I:1][Cl:2].[O:3]1[CH2:4][O:5][c:6]2[c:7]1[cH:8][cH:9][c:10]([NH:12][C:13]([CH3:14])=[O:15])[cH:11]2>>[I:1][c:9]1[cH:8][c:7]2[c:6]([cH:11][c:10]1[NH:12][C:13]([CH3:14])=[O:15])[O:5][CH2:4][O:3]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2c(c1)OCO2
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc2c(cc1I)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |